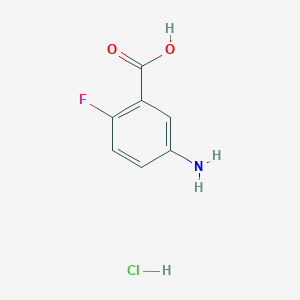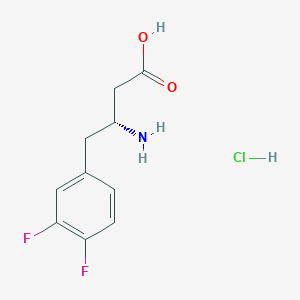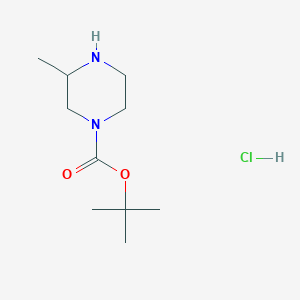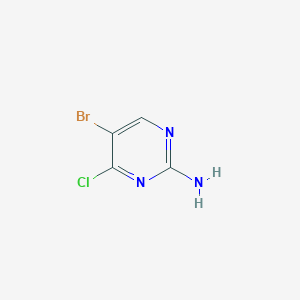
5-溴-4-氯嘧啶-2-胺
描述
5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative that has garnered interest in the field of organic and medicinal chemistry due to its potential as a versatile synthetic intermediate. The presence of bromine and chlorine atoms on the pyrimidine ring makes it a reactive compound that can undergo various chemical transformations, leading to a wide array of substituted pyrimidines with potential biological activities .
Synthesis Analysis
The synthesis of halogenated pyrimidines, including 5-bromo-4-chloropyrimidin-2-amine, often involves regioselective displacement reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of related compounds, such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization, demonstrating the reactivity of bromine in cyclization reactions . The synthesis of highly substituted pyrimidines from 4,6-dichloro-5-formylpyrimidine also highlights the reactivity of chlorinated pyrimidines in cyclization reactions .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed by X-ray crystallography analysis. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system, with the presence of intramolecular hydrogen bonds contributing to the stability of the crystal structure . Similarly, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis, which is crucial for understanding the regiochemistry and reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 5-bromo-4-chloropyrimidin-2-amine and related compounds is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the aminolysis of bromopyrimidines is reported to be more reactive compared to their chloro counterparts, indicating the higher reactivity of bromine in these reactions . The halogen functionalities also enable further diversification through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-4-chloropyrimidin-2-amine are characterized by its crystalline nature and the presence of halogen atoms, which influence its solubility, melting point, and reactivity. The intramolecular and intermolecular hydrogen bonding observed in the crystal structures of related compounds suggest that similar interactions may affect the solubility and stability of 5-bromo-4-chloropyrimidin-2-amine . The reactivity of the halogen atoms also plays a significant role in the compound's chemical behavior, as seen in the various reactions it can undergo .
科学研究应用
有机合成
5-溴-4-氯嘧啶-2-胺: 是一种在有机合成中具有重要价值的中间体。其卤代结构使其成为一个通用的构建模块,可以通过各种取代反应构建更复杂的分子。 它在杂环化合物的合成中特别有用,而杂环化合物在许多药物中都很常见 .
药物开发
该化合物是多种药物开发中的前体。 由于其结构与核苷酸相似,它被用于创建可以干扰 DNA 或 RNA 过程的类似物,这对设计抗癌和抗病毒药物至关重要 .
农药研究
在农药研究中,5-溴-4-氯嘧啶-2-胺被用于开发新型杀虫剂和除草剂。 它能够与各种生物靶标结合,使研究人员能够创建能够选择性地靶向害虫而不损害作物或环境的化合物 .
材料科学
该化合物的独特性能在材料科学中被用于创造具有特定电子或光学特性的新型材料。 它可以用于合成有机半导体或作为掺杂剂来改变现有材料的性能 .
分析化学
5-溴-4-氯嘧啶-2-胺: 可用作分析化学中的标准品或试剂来识别或定量其他物质。 其明确的结构和性质使其适用于光谱学和色谱法 .
晶体学
该化合物在晶体学研究中也很重要。研究人员使用它来生长晶体,这有助于理解分子结构和相互作用。 这些知识是药物设计和开发具有所需晶体特性的材料的基础 .
安全和危害
未来方向
The future directions of research on 5-Bromo-4-chloropyrimidin-2-amine could involve further exploration of its derivatives. For instance, a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains . This suggests potential applications in the development of new antimicrobial agents.
作用机制
Target of Action
5-Bromo-4-chloropyrimidin-2-amine is a chemical compound that primarily targets the cell proliferation pathways . It is used in the synthesis of 2-aminopyridine derivatives, which are known to inhibit cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of cell cycle progression and its inhibition can lead to the suppression of cell proliferation .
Mode of Action
The compound interacts with its targets by nucleophilic substitution reactions . It is used to synthesize novel derivatives that can inhibit CDK4 . The inhibition of CDK4 can lead to cell cycle arrest, thereby preventing the proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromo-4-chloropyrimidin-2-amine is the cell cycle progression pathway . By inhibiting CDK4, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .
Pharmacokinetics
The compound is known to bealmost insoluble in water , but soluble in some organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
The primary result of the action of 5-Bromo-4-chloropyrimidin-2-amine is the inhibition of cell proliferation . By inhibiting CDK4, the compound can induce cell cycle arrest, which can prevent the proliferation of cells . This makes it a potential candidate for the treatment of proliferative diseases .
Action Environment
The action of 5-Bromo-4-chloropyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Exposure to light or inappropriate storage conditions could potentially affect its stability and efficacy .
生化分析
Biochemical Properties
5-Bromo-4-chloropyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pyrimidine Schiff bases. These Schiff bases exhibit a range of biological activities, including antibacterial and antifungal properties . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been shown to interact with cyclin-dependent kinase 4 (cdk4) inhibitors, which are used in the treatment of cell proliferative disorders . The nature of these interactions involves the inhibition of cdk4 activity, leading to the suppression of cell proliferation.
Cellular Effects
The effects of 5-Bromo-4-chloropyrimidin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cdk4, thereby affecting the cell cycle and reducing cell proliferation . Additionally, 5-Bromo-4-chloropyrimidin-2-amine can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloropyrimidin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cdk4 activity, which is crucial for cell cycle progression . The compound binds to the active site of cdk4, preventing its interaction with cyclin D and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, 5-Bromo-4-chloropyrimidin-2-amine may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-4-chloropyrimidin-2-amine in laboratory settings are important factors to consider. This compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Over time, its effects on cellular function may change due to degradation or other factors. Long-term studies have shown that 5-Bromo-4-chloropyrimidin-2-amine can maintain its inhibitory effects on cdk4 activity, although the extent of inhibition may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloropyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cdk4 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-Bromo-4-chloropyrimidin-2-amine is involved in several metabolic pathways, particularly those related to the synthesis of pyrimidine derivatives. The compound interacts with enzymes such as cdk4, influencing metabolic flux and metabolite levels . Additionally, it may affect the activity of other enzymes involved in nucleotide metabolism, further impacting cellular processes.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloropyrimidin-2-amine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness. For example, its interaction with cdk4 in the nucleus can lead to targeted inhibition of cell cycle progression.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloropyrimidin-2-amine is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with cdk4 and other nuclear proteins . Targeting signals or post-translational modifications may direct 5-Bromo-4-chloropyrimidin-2-amine to specific compartments or organelles, enhancing its inhibitory effects on cell proliferation.
属性
IUPAC Name |
5-bromo-4-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIZVRENCRAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647975 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044767-99-8 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



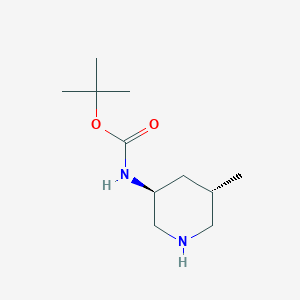
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)
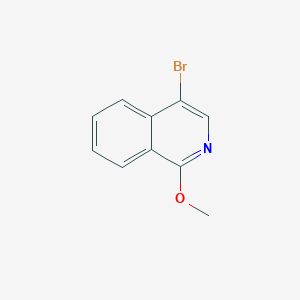
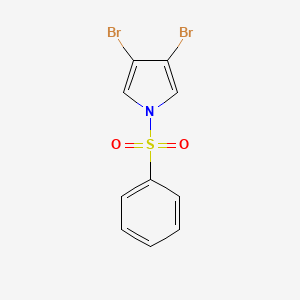
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
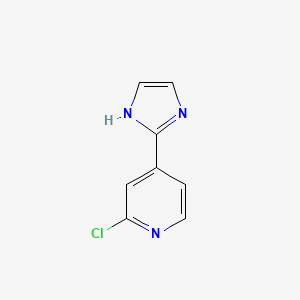
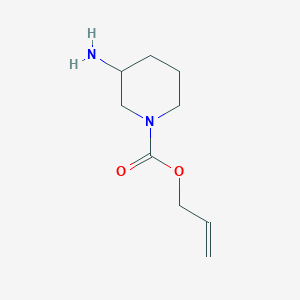
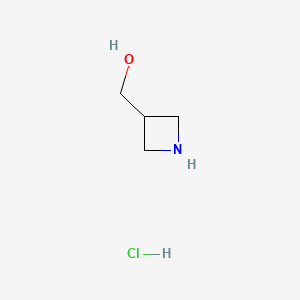
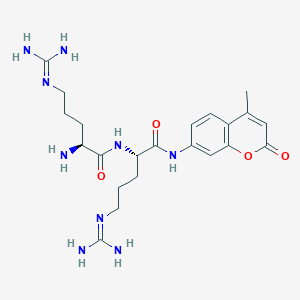
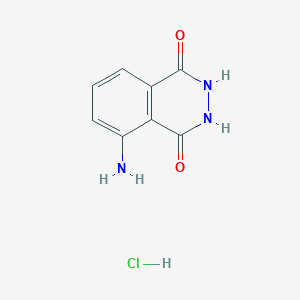
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
